Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a valuable β-keto ester intermediate in the development of pharmaceutical compounds. Due to the regioselectivity challenges associated with the thiophene ring, a multi-step synthetic approach is required, commencing from 3-bromothiophene. This document details the experimental protocols for the synthesis of the key precursor, 3-acetylthiophene, and its subsequent conversion to the target molecule via a Claisen condensation. Quantitative data is summarized in tabular format, and key workflows and reaction mechanisms are illustrated using diagrams generated with Graphviz to ensure clarity for researchers, scientists, and professionals in drug development.
Introduction
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a bifunctional molecule featuring a thiophene ring and a β-keto ester moiety. The thiophene nucleus is a prominent scaffold in medicinal chemistry, while the β-keto ester group serves as a versatile handle for a wide array of chemical transformations.[1][2] These characteristics make it a significant building block for synthesizing more complex heterocyclic systems and potential drug candidates.
The synthesis of 3-substituted thiophene derivatives presents a notable challenge. The thiophene ring is more susceptible to electrophilic substitution at the 2-position (α-position) because of the greater stabilization of the cationic intermediate.[3] Consequently, direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acetyl isomer, necessitating a more strategic approach to achieve the desired 3-substituted product.[3][4] This guide outlines an effective and well-documented pathway for the regioselective synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-acetylthiophene, from 3-bromothiophene. The second stage is the conversion of 3-acetylthiophene to Ethyl 3-oxo-3-(thiophen-3-yl)propanoate via a base-mediated Claisen condensation.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Stage 1: Synthesis of 3-Acetylthiophene (Precursor)
This stage is performed in two steps: a nickel-catalyzed cross-coupling reaction followed by an oxidation reaction.[3][4]
Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling
This protocol is adapted from patented procedures.[4]
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Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).
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Solvent Addition: Add anhydrous diethyl ether to the flask.
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Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether via the dropping funnel.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
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Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is purified by vacuum distillation.
Step 2: Oxidation to 3-Acetylthiophene
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Reaction Setup: In a flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.[3][5]
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Oxidant Addition: Heat the mixture with stirring and add potassium permanganate (1.6 eq) portion-wise.[3][5]
-
Reaction: After the addition is complete, continue stirring and heat the reaction mixture to 90°C.
-
Work-up: Filter the hot reaction mixture to remove the manganese dioxide precipitate, washing the precipitate with boiling water.[3]
-
Isolation: Combine the filtrates and cool to allow the product to precipitate. Collect the solid by filtration and dry under reduced pressure to yield 3-acetylthiophene.
Stage 2:
This synthesis is achieved via a Claisen condensation, a classic method for forming β-keto esters.[6][7] The following is a general protocol adapted from the synthesis of the analogous 2-substituted thiophene derivative.[8]
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Reaction Setup: Wash sodium hydride (60% dispersion in mineral oil, 2.0 eq) with anhydrous hexane under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF).
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Substrate Addition: With stirring, add a solution of 3-acetylthiophene (1.0 eq) in anhydrous THF dropwise. Warm the mixture gently (e.g., to 35°C) for approximately 30 minutes to facilitate the formation of the enolate.
-
Reagent Addition: Slowly add a solution of diethyl carbonate (2.0 eq) in anhydrous THF over 1 hour.
-
Reaction: Continue the reaction for an additional hour. Monitor progress using thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0-10°C and quench by the addition of water, followed by glacial acetic acid to neutralize the mixture.
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Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine all organic phases, wash with brine (2x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or vacuum distillation.
Data Presentation
Quantitative Data for Synthesis
Table 1: Reactant Quantities for 3-Acetylthiophene Synthesis
| Step | Reactant | Molar Ratio | Reference |
|---|---|---|---|
| 1. Coupling | 3-Bromothiophene | 1.0 | [5] |
| NiCl₂(dppp) (catalyst) | 0.01 - 0.015 | [5] | |
| Ethylmagnesium Bromide | 1.1 | [5] | |
| 2. Oxidation | 3-Ethylthiophene | 1.0 | [5] |
| | Potassium Permanganate | 1.6 |[5] |
Table 2: Reactant Quantities for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Synthesis
| Reactant | Molar Ratio | Reference |
|---|---|---|
| 3-Acetylthiophene | 1.0 | [8] |
| Sodium Hydride (60%) | 2.0 | [8] |
| Diethyl Carbonate | 2.0 |[8] |
Physicochemical Properties of the Final Product
Table 3: Properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 53090-46-3 | [9] |
| Molecular Formula | C₉H₁₀O₃S | [9] |
| Molecular Weight | 198.24 g/mol | [10] |
| IUPAC Name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | [9] |
| Physical Form | Liquid | [9] |
| Purity | ≥97% | [9] |
| Storage | 2-8°C, Keep in dark place, sealed in dry |[9] |
Reaction Mechanism and Application
The core transformation in the final step is the Claisen condensation. This reaction involves the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule (in this case, diethyl carbonate).[7]
Caption: Mechanism of the Claisen condensation reaction.
The resulting β-keto ester is a highly versatile intermediate. Its structure allows for further chemical modifications, making it a key component in the synthesis of various heterocyclic compounds with potential biological activities.
Caption: Role as a versatile building block in drug discovery.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]
- 9. Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | 53090-46-3 [sigmaaldrich.com]
- 10. Ethyl 3-oxo-3-(thiophen-3-yl)propanoate [chembk.com]
